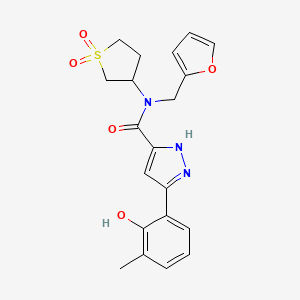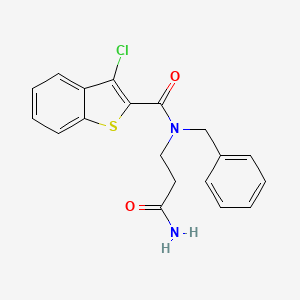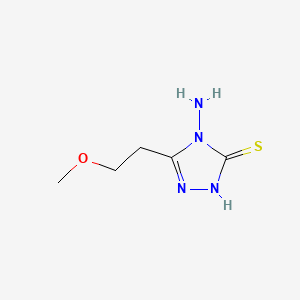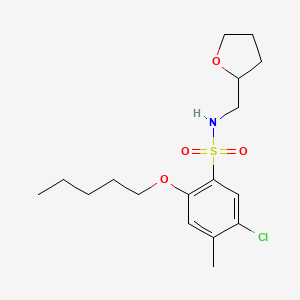
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, also known as BDTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BDTT is a heterocyclic compound that contains a triazole ring and a benzodioxin moiety.
Wirkmechanismus
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its biological effects through various mechanisms, depending on the target molecule or pathway. It has been reported to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, such as thymidylate synthase and dihydrofolate reductase. 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells by activating the caspase cascade and regulating the expression of pro- and anti-apoptotic proteins. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, by modulating the activity of transcription factors, such as nuclear factor-kappa B.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/Akt pathway. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been found to inhibit the growth and biofilm formation of various microbial pathogens, such as Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, one of the limitations of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is its potential toxicity and side effects, which need to be carefully evaluated before using it in vivo. In addition, the optimal concentration and duration of exposure of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol need to be determined for each specific application, as high concentrations or prolonged exposure may lead to non-specific effects or toxicity.
Zukünftige Richtungen
There are several future directions for the research on 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. One of the areas that require further investigation is the mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, particularly its interaction with specific target molecules or pathways. Another area of interest is the development of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol-based fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Moreover, the potential use of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol as a therapeutic agent for various diseases, such as cancer and infectious diseases, needs to be further explored in preclinical and clinical studies. Finally, the development of novel derivatives of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol with improved efficacy and safety profiles could lead to the discovery of new drugs for various diseases.
Synthesemethoden
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves a multistep process that includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thiosemicarbazide followed by cyclization with ethyl chloroacetate and sodium azide. The final product is obtained by the reaction of the intermediate with sodium ethoxide and ethyl chloroacetate. The purity and yield of the synthesized compound can be improved by recrystallization and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has been extensively studied for its potential use as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and infectious diseases. 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-15-11(13-14-12(15)18)8-3-4-9-10(7-8)17-6-5-16-9/h3-4,7H,2,5-6H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNOHZYPNCKVPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B603330.png)


![4-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603337.png)
![2-{[4-(Methylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B603340.png)
![N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603341.png)

![3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603343.png)
![3-(Benzofuran-2-yl)-6-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603344.png)
![N-[5-chloro-2-(2-propynyloxy)benzyl]cyclohexanamine](/img/structure/B603347.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603349.png)
![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603351.png)
